2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE
Overview
Description
2-Chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine is a chemical compound that belongs to the class of diazene derivatives It is characterized by the presence of two chlorine atoms and a diazene group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine typically involves the reaction of 2-chloropyridine with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the diazene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
2-Chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine involves its interaction with specific molecular targets. The diazene group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of the target compound.
2-Chloropyrimidine: Shares structural similarities but differs in reactivity and applications.
2-Chloro-3-pyridinamine: Another related compound with distinct chemical properties.
Uniqueness
2-Chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine is unique due to its diazene linkage, which imparts specific reactivity and potential biological activity. This distinguishes it from other chloropyridine derivatives and makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
bis(2-chloropyridin-3-yl)diazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMPNQVFFCZPCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N=NC2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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